rac-(6S,8aS)-octahydro-6-indolizinol hydrochloride
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Overview
Description
rac-(6S,8aS)-octahydro-6-indolizinol hydrochloride: is a chemical compound that belongs to the class of indolizidines Indolizidines are bicyclic compounds containing a six-membered ring fused to a five-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(6S,8aS)-octahydro-6-indolizinol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reduction of a suitable precursor followed by cyclization to form the indolizidine ring system. The reaction conditions often involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride in an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: rac-(6S,8aS)-octahydro-6-indolizinol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The nitrogen atom in the indolizidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated indolizidine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
rac-(6S,8aS)-octahydro-6-indolizinol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-(6S,8aS)-octahydro-6-indolizinol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
- rac-(4aR,6S,8aS)-decahydro-6-isoquinolinylcarbamate hydrochloride
- tert-butyl rac-(4aR,6S,8aS)-decahydro-6-isoquinolinylcarbamate hydrochloride
Comparison: rac-(6S,8aS)-octahydro-6-indolizinol hydrochloride is unique due to its specific indolizidine structure, which imparts distinct chemical and biological properties. Compared to similar compounds like rac-(4aR,6S,8aS)-decahydro-6-isoquinolinylcarbamate hydrochloride, it may exhibit different reactivity and biological activity due to variations in ring structure and functional groups.
Properties
IUPAC Name |
(6S,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizin-6-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c10-8-4-3-7-2-1-5-9(7)6-8;/h7-8,10H,1-6H2;1H/t7-,8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXHCTMONYVVPW-WSZWBAFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(CN2C1)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC[C@@H](CN2C1)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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